molecular formula C20H18N2OS2 B2511820 (E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 684233-07-6

(E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2511820
CAS RN: 684233-07-6
M. Wt: 366.5
InChI Key: YOLHICRTPYQVRP-MDZDMXLPSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole, thiophene, and tetrahydronaphthalene rings. The acrylamide group could potentially undergo reactions at the double bond or at the amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfur and nitrogen atoms in the thiazole and thiophene rings could potentially influence its polarity and solubility .

Scientific Research Applications

Acrylamide Formation and Mitigation in Food Products

Acrylamide is a compound that forms in food through the Maillard reaction, primarily in high-carbohydrate foods when cooked at high temperatures. This formation process is linked to the presence of asparagine (an amino acid) and reducing sugars in foodstuffs. The formation of acrylamide and its mitigation in food products have been extensively studied, highlighting the importance of understanding its chemistry to reduce its levels in the diet without compromising food quality and safety. Methods to reduce acrylamide include modifying cooking processes, selecting raw materials with lower precursor contents, and utilizing additives that can inhibit its formation during cooking. These strategies are crucial for industry and home cooking to minimize exposure while maintaining the sensory and nutritional qualities of food (Friedman, 2003).

Toxicity and Health Risks

Acrylamide's potential neurotoxic, genotoxic, carcinogenic, and reproductive toxic effects have prompted significant research into its impact on health. Studies focus on its metabolism, mechanisms of toxicity, and the resulting health risks from exposure. The neurotoxic effects of acrylamide in humans, observed primarily in occupational settings at high exposure levels, underscore the need for risk assessment and management strategies to protect public health. Moreover, the genotoxic and carcinogenic potential of acrylamide, based primarily on animal studies, highlights the importance of understanding its biological effects and the mechanisms underlying its toxicity (Pennisi et al., 2013).

Detection and Analysis in Foods

The accurate detection and quantification of acrylamide in food products are critical for assessing exposure and risks. Rapid detection methods, including biosensors and other analytical techniques, offer the potential for simpler, more cost-effective, and timely analysis compared to traditional methods like LC–MS/MS and GC–MS. These advances are crucial for monitoring acrylamide levels in food, guiding mitigation efforts, and ensuring compliance with safety standards (Pundir et al., 2019).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

(E)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS2/c23-19(10-9-17-6-3-11-24-17)22-20-21-18(13-25-20)16-8-7-14-4-1-2-5-15(14)12-16/h3,6-13H,1-2,4-5H2,(H,21,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLHICRTPYQVRP-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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